molecular formula C11H19NO4 B2742339 2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid CAS No. 1639216-47-9

2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid

Cat. No.: B2742339
CAS No.: 1639216-47-9
M. Wt: 229.276
InChI Key: XEJQQXKDTNNNMU-HTQZYQBOSA-N
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Description

1.1. Structural and Functional Overview of 2α-[(tert-Butyloxycarbonyl)amino]cyclobutane-1α-acetic Acid 2α-[(tert-Butyloxycarbonyl)amino]cyclobutane-1α-acetic acid is a conformationally constrained amino acid derivative featuring a cyclobutane ring system substituted with a tert-butyloxycarbonyl (Boc)-protected amino group at the 2α-position and an acetic acid moiety at the 1α-position. The Boc group serves as a temporary protective moiety for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under acidic conditions while preserving other functional groups . The cyclobutane backbone introduces rigidity, which can modulate peptide conformation, enhance metabolic stability, and influence receptor binding interactions in therapeutic applications . This compound is primarily utilized in the synthesis of peptidomimetics and backbone-modified peptides, where controlled stereochemistry and resistance to enzymatic degradation are critical .

Properties

IUPAC Name

2-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJQQXKDTNNNMU-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This protection is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclobutane ring can be introduced through a cyclization reaction, often involving a precursor with suitable leaving groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The use of solid-phase peptide synthesis (SPPS) techniques, where the compound is assembled step-by-step on a solid support, is common. This method allows for efficient purification and high yields.

Chemical Reactions Analysis

Types of Reactions

2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and peptide-based drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Comparison Based on Protecting Groups The Boc group in 2α-[(tert-Butyloxycarbonyl)amino]cyclobutane-1α-acetic acid is contrasted with other common amino-protecting strategies, such as 9-fluorenylmethyoxycarbonyl (Fmoc) and trityl (Trt) (Table 1).

  • Boc vs. Fmoc :

    • Cleavage Conditions : Boc requires strong acids like trifluoroacetic acid (TFA) for removal, whereas Fmoc is base-labile (e.g., cleaved by piperidine) . This makes Fmoc preferable for acid-sensitive residues.
    • Stability : Boc is stable under basic conditions, enabling orthogonal protection strategies when combined with Fmoc .
    • Applications : Boc is traditionally used in SPPS with Merrifield resins, while Fmoc dominates modern SPPS due to milder deprotection .
  • Boc vs. Trt :

    • The trityl group offers milder acid sensitivity (cleaved by dilute TFA) but provides weaker steric protection compared to Boc, limiting its utility in complex syntheses .

2.2. Structural Analogs: Cyclobutane vs. Other Cycloalkanes
The cyclobutane core distinguishes this compound from cyclopropane and cyclohexane derivatives (Table 2):

  • Cyclopropane Analogs : Higher ring strain increases reactivity but reduces thermodynamic stability, often leading to undesired side reactions in peptide elongation .
  • Cyclohexane Analogs : The chair conformation of cyclohexane enhances stability but reduces conformational restraint, diminishing its utility in rigidifying peptide backbones .
  • Cyclobutane : Balances moderate ring strain (≈26 kcal/mol) with sufficient rigidity to enforce specific peptide conformations, improving target binding affinity without excessive reactivity .

2.3. Functional Group Comparisons The acetic acid moiety at the 1α-position enables carboxylate-mediated conjugation, akin to glutamic acid derivatives.

Data Tables

Table 1: Comparison of Amino-Protecting Groups

Protecting Group Cleavage Condition Stability Common Applications
Boc Strong acids (e.g., TFA) Base-stable Traditional SPPS, orthogonal strategies
Fmoc Bases (e.g., piperidine) Acid-stable Modern SPPS, acid-sensitive peptides
Trt Dilute TFA (1–5%) Moderate steric bulk Side-chain protection

Table 2: Cycloalkane Amino Acid Derivatives

Cycloalkane Ring Strain (kcal/mol) Conformational Flexibility Peptide Applications
Cyclopropane ~27.5 Low High-reactivity probes
Cyclobutane ~26 Moderate Rigid peptidomimetics
Cyclohexane ~0 High Stable scaffolds

Research Findings

  • Synthetic Efficiency: The Boc group in 2α-[(tert-Butyloxycarbonyl)amino]cyclobutane-1α-acetic acid facilitates efficient coupling using carbodiimide activators (e.g., DIC/HOBt) in SPPS, achieving >90% yields in model peptides .
  • Deprotection Challenges : TFA-mediated Boc cleavage may require scavengers like triethylsilane (TES) to prevent side reactions, complicating large-scale synthesis .
  • Biological Relevance : Cyclobutane-containing peptides exhibit enhanced resistance to proteolysis compared to linear analogs, as shown in enzymatic stability assays .
  • Biotinylation Potential: Similar Boc-protected compounds have been functionalized with biotin via HOBt-mediated coupling, suggesting applications in affinity tagging .

Biological Activity

2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid is a complex organic compound characterized by its cyclobutane ring and a tert-butyloxycarbonyl (Boc) protected amino group. This compound has garnered attention for its potential applications in organic synthesis, particularly in peptide chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉N₁O₄
  • Molecular Weight : 241.30 g/mol
  • CAS Number : 1639216-47-9

The presence of multiple functional groups contributes to its reactivity and versatility, making it suitable for various synthetic pathways and biological applications.

The biological activity of this compound is primarily linked to its role as an intermediate in peptide synthesis. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing the compound to participate in further reactions, including enzyme-substrate interactions.

Key Mechanisms:

  • Enzyme Interactions : The compound can influence enzyme activity by acting as a substrate or inhibitor, which is crucial in understanding metabolic pathways.
  • Protein Folding : It has implications in studies related to protein folding due to its rigid structure, which can stabilize certain conformations.
  • Drug Development : As a building block for pharmaceutical compounds, it plays a role in the synthesis of peptide-based drugs, potentially enhancing therapeutic efficacy.

Case Studies

  • Peptide Synthesis : A study demonstrated the successful incorporation of this compound into peptide chains, showcasing its utility in producing constrained peptides with specific biological activities.
  • Antimicrobial Activity : Preliminary assays indicated that derivatives of this compound exhibited antimicrobial properties against various bacterial strains, suggesting potential therapeutic applications.

Comparative Analysis

Compound NameStructure TypeBiological Activity
This compoundCyclobutane-basedIntermediate in peptide synthesis; potential antimicrobial
2alpha-[(tert-Butyloxycarbonyl)amino]cyclopentane-1alpha-acetic acidCyclopentane-basedSimilar applications; less steric hindrance
2alpha-[(tert-Butyloxycarbonyl)amino]cyclohexane-1alpha-acetic acidCyclohexane-basedBroader applications due to larger ring size

Synthesis Methods

The synthesis of this compound typically involves:

  • Protection of the Amino Group : Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
  • Cyclization Reactions : Involving precursors with suitable leaving groups to form the cyclobutane structure.

Industrial Applications

This compound is utilized in:

  • Peptide Synthesis : As an intermediate for constructing complex peptides.
  • Pharmaceutical Development : Serving as a precursor for drugs targeting various diseases.

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